Product packaging for BGP-15(Cat. No.:)

BGP-15

Cat. No.: B8810859
M. Wt: 351.3 g/mol
InChI Key: ISGGVCWFTPTHIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BGP-15 is a nicotinic amidoxime derivative (C 14 H 22 N 4 O 2 •2HCl) with a molecular weight of 351.27 g/mol, developed as a promising, versatile research compound . This water-soluble small molecule is noted for its multi-target mechanism of action, which includes functioning as a poly (ADP-ribose) polymerase (PARP-1) inhibitor and a co-inducer of heat shock protein 70 (Hsp70) . Its research value is particularly prominent in metabolic studies, where it acts as an insulin sensitizer by blocking JNK, an inflammatory cytokine, thereby preventing the inhibition of insulin receptor phosphorylation and improving insulin sensitivity . Furthermore, this compound has demonstrated significant protective effects in preclinical models. It accumulates in mitochondria, helps preserve mitochondrial integrity, and reduces mitochondrial production of reactive oxygen species (ROS), offering a research tool for oxidative stress-related diseases . Its cytoprotective properties extend to cardioprotection in models of heart failure and atrial fibrillation, as well as chemoprotection against nephro- and neurotoxicity induced by cytostatic agents like cisplatin without compromising their antitumor activity . Recent research also indicates potential in protecting sperm quality against oxidative damage . This compound is for research use only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24Cl2N4O2 B8810859 BGP-15

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2.2ClH/c15-14(12-5-4-6-16-9-12)17-20-11-13(19)10-18-7-2-1-3-8-18;;/h4-6,9,13,19H,1-3,7-8,10-11H2,(H2,15,17);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGGVCWFTPTHIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(CON=C(C2=CN=CC=C2)N)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66611-37-8
Record name N-[2-Hydroxy-3-(1-piperidinyl)propoxy]-3-Pyridinecarboximidamide dihydrochloride
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Molecular Mechanisms of Bgp 15 Action

Poly(ADP-ribose) Polymerase (PARP) System Modulation

BGP-15 has been identified as an inhibitor of the PARP enzyme system. nih.govmdpi.comnih.govtocris.comncats.iocaymanchem.comresearchgate.netspringer.comfocusbiomolecules.commedchemexpress.com This inhibition contributes to its protective effects in various cellular stress conditions. ncats.ionih.gov

Specific PARP Inhibition and Downstream Cellular Consequences

Research indicates that this compound acts as a PARP inhibitor with a reported inhibition constant (Ki) of 57 µM against nuclear PARP. caymanchem.commedchemexpress.comnih.gov This inhibition can lead to a reduction in NAD+ catabolism, which is typically consumed by PARP during its activity. nih.gov By modulating PARP activity, this compound can influence downstream cellular processes, including those related to DNA repair and cell survival under stress. nih.govaustinpublishinggroup.com Studies have shown that this compound decreases ischemia-reperfusion-induced self-ADP-ribosylation of nuclear PARP and mono-ADP-ribosylation of the endoplasmic reticulum chaperone GRP78. nih.gov

PARP-1 as a Key Molecular Target of this compound

Evidence suggests that PARP-1 is a significant molecular target of this compound. nih.govmdpi.comncats.ioresearchgate.netmedchemexpress.comnih.gov Inhibition of PARP-1 by this compound has been linked to decreased levels of reactive oxygen species (ROS) and reduced cell injury in models of ischemia-reperfusion. nih.govmdpi.comnih.gov This highlights the role of PARP-1 inhibition in the cytoprotective actions of this compound. ncats.ionih.gov

Heat Shock Protein (HSP) Co-Induction and Chaperone Activity Enhancement

This compound functions as a co-inducer of heat shock proteins, enhancing the cellular stress response and chaperone activity. nih.govmdpi.comnih.govtocris.comcaymanchem.comresearchgate.netspringer.comfocusbiomolecules.comnih.govpnas.orgresearchgate.netnih.govphysiology.org This effect is mediated, in part, through its influence on Heat Shock Factor 1 (HSF-1). nih.govmdpi.comnih.govpnas.orgresearchgate.netnih.govphysiology.orgplos.orgfrontiersin.orgmdpi.com

Activation of Heat Shock Protein Expression (e.g., Hsp72)

This compound is known to activate the expression of heat shock proteins, notably Hsp72 (also referred to as Hsp70 in some contexts). nih.govmdpi.comtocris.comcaymanchem.comresearchgate.netfocusbiomolecules.comnih.govpnas.orgphysiology.orgfrontiersin.orgresearchgate.net This co-induction of Hsp72 contributes to the protective effects of this compound in various conditions, including those involving cellular stress and protein misfolding. nih.govcaymanchem.comnih.govpnas.orgfrontiersin.org Studies in different cell types and animal models have demonstrated increased Hsp72 expression upon this compound administration, particularly in the presence of heat stress or other cellular insults. nih.govpnas.orgfrontiersin.orgresearchgate.net

Here is a summary of research findings on this compound and Hsp72 induction:

Study ModelCondition/TreatmentObserved Effect on Hsp72 ExpressionSource
B16-F10 mouse melanoma cellsThis compound treatmentActivation of HSP expression plos.org
Human embryonic kidney cell line (293T)This compound + Heat stressPrevents heat-induced HSF1 acetylation, likely promoting prolonged HSF1 binding to HSEs plos.org
Young Sprague Dawley rats (diaphragm muscle)5-day controlled mechanical ventilation + this compoundIncreased Hsp72 expression frontiersin.org
Peripheral mononuclear blood cells (human)Olanzapine + this compoundRestored decreased HSP72 levels nih.gov
3T3-L1 adipocytesThis compound + Heat (41°C)Markedly increased HSF-1 phosphorylation and HSF72 expression compared to heat alone pnas.org
L6 myotubesThis compound (50 µM) + Heat (42°C)Increased HSF-1 at 30 min and HSP72 at 60 min pnas.org
ob/ob mice (skeletal muscle)This compound (15 mg/kg/day) for 15 daysMarked increase in intramuscular HSP72 protein expression pnas.orgresearchgate.net
MEFsThis compound (10 μM) + 42°C heat shockCo-induced HSPA1A/B (Hsp70) and DNAJB1 (Hsp40) mRNA levels nih.gov

Regulation of Heat Shock Factor 1 (HSF-1) Dynamics

This compound influences the activity and dynamics of HSF-1, the master transcriptional regulator of heat shock genes. nih.govmdpi.comnih.govpnas.orgresearchgate.netnih.govphysiology.orgplos.orgfrontiersin.orgmdpi.com This regulation is crucial for the enhanced HSP induction observed with this compound. nih.govmdpi.comnih.govplos.org this compound can affect HSF-1 binding to heat shock elements (HSEs) on DNA, thereby promoting HSP gene transcription. nih.govphysiology.orgplos.orgfrontiersin.org

A key mechanism by which this compound modulates HSF-1 dynamics is through the inhibition of HSF-1 acetylation. nih.govmdpi.comnih.govphysiology.orgplos.orgmdpi.com Specifically, this compound has been shown to inhibit the rapid acetylation of HSF-1 that occurs during the early phase of heat stress. nih.govphysiology.orgplos.org This inhibition is thought to prolong the duration of HSF-1 binding to HSEs, leading to an amplified and sustained heat shock response. nih.govphysiology.orgplos.org While the precise mechanism for this inhibition of acetylation is still being elucidated, studies suggest it does not involve direct modulation of SIRT1 activity, an enzyme known to deacetylate HSF-1. plos.org this compound's influence on HSF-1 acetylation contributes to its ability to enhance HSP induction and improve cellular resilience to stress. nih.govphysiology.orgplos.orgmdpi.com

Inhibition of HSF-1 Acetylation

Reactive Oxygen Species (ROS) Homeostasis and Oxidative Stress Mitigation

Mitochondria are a primary source of ROS within the cell, and dysregulation of ROS homeostasis is implicated in numerous pathological conditions. plos.orgresearchgate.netnih.govencyclopedia.pub this compound has demonstrated significant effects on mitochondrial ROS production and the mitigation of oxidative stress. researchgate.netfocusbiomolecules.complos.orgnih.govresearchgate.net

Reduction of Mitochondrial ROS Production

This compound has been found to accumulate in mitochondria and effectively reduce mitochondrial ROS production. plos.orgresearchgate.netoup.comresearchgate.net Studies using cell culture models and isolated mitochondria have shown that this compound attenuates ROS production induced by oxidative stress or lipopolysaccharide (LPS). plos.orgresearchgate.netnih.gov This reduction in mitochondrial ROS is considered a critical mechanism underlying the cytoprotective effects of this compound. plos.orgresearchgate.netresearchgate.net

Impact on Mitochondrial Electron Transport Chain Complexes (I and III)

Research indicates that this compound primarily reduces mitochondrial ROS production at the level of complexes I and III of the electron transport chain (ETC). plos.orgresearchgate.netresearchgate.net Experiments using isolated mitochondria and specific substrates and inhibitors of the respiratory chain have localized the inhibitory effect of this compound on ROS production to the region between complex I and the cytochrome b region of complex III. plos.org This suggests that this compound interacts with components of these complexes or influences their activity in a way that reduces the generation of superoxide (B77818) radicals. plos.org

Data from studies investigating the effect of this compound on mitochondrial ROS production in different cell types and conditions support these findings. For example, in WRL-68 and H9c2 cells, this compound decreased hydrogen peroxide-induced ROS production in a concentration-dependent manner. plos.org

Cell TypeStimulusThis compound Concentration RangeEffect on ROS ProductionCitation
WRL-68 cellsHydrogen Peroxide1–50 μMDecreased plos.org
H9c2 cellsHydrogen Peroxide1–50 μMDecreased plos.org
Isolated MitochondriaGlutamate and Malate (with Antimycin A)10–50 μM~50% Inhibition plos.org
U-251 glioma cellsLPSNot specifiedAttenuated plos.orgnih.gov

Indirect Antioxidant Modulatory Effects

While this compound directly reduces mitochondrial ROS production, it has been noted that it does not exhibit direct antioxidant effects in in vitro chemical or cell culture systems. plos.orgresearchgate.netnih.gov Its protective effects against oxidative damage appear to be primarily mediated through the prevention of processes that lead to increased ROS levels and subsequent downstream signaling alterations. plos.org By reducing mitochondrial ROS, this compound can indirectly modulate various ROS-dependent processes, including the activation of signaling pathways and transcription factors. plos.org

Intracellular Signal Transduction Pathway Modulation

This compound influences several intracellular signaling pathways, contributing to its cytoprotective effects.

Inhibition of Stress-Activated Protein Kinases (JNK and p38 MAPK)

This compound has been shown to inhibit the activation of stress-activated protein kinases, specifically c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK). researchgate.netselleckchem.complos.orgmedchemexpress.comtargetmol.com These kinases are involved in mediating cellular responses to stress, including inflammation and apoptosis. selleckchem.comtargetmol.com Inhibition of JNK and p38 MAPK by this compound is considered a significant aspect of its protective action, particularly in the context of oxidative stress and inflammatory conditions. selleckchem.complos.orgtargetmol.com This inhibitory effect on JNK and p38 MAPK activation may be related, at least in part, to the reduction in mitochondrial ROS production by this compound. plos.org Studies have demonstrated that this compound prevents the activation of p38 MAPK and JNK induced by various stimuli, such as imatinib (B729) mesylate or LPS. selleckchem.commedchemexpress.comtargetmol.com

Activation of Pro-Survival Signaling Cascades (e.g., AKT, IGF1R)

This compound has been shown to influence pro-survival signaling pathways, notably involving AKT and the Insulin-like Growth Factor 1 Receptor (IGF1R). Studies indicate that this compound moderately increases AKT levels and enhances AKT phosphorylation, which in turn leads to the deactivation of Glycogen Synthase Kinase-3 (GSK-3). wikipedia.orgnih.gov AKT is a critical component of the insulin-signaling pathway, and its activation is associated with increased glucose uptake and improved cell survival. wikipedia.orgnih.gov Furthermore, this compound treatment has been linked to increased phosphorylation of the insulin-like growth factor 1 receptor (IGF1R). citeab.comnih.gov The IGF1R signaling cascade is known to activate downstream pathways including PI3K-Akt, Ras/Raf-ERK1/2, and Gαi. techscience.comphytopharmajournal.comiiarjournals.org Research in models of heart failure and atrial fibrillation has shown that IGF1R is often downregulated, and this compound treatment, by increasing IGF1R phosphorylation, may contribute to the protective effects observed in these conditions. nih.gov Interestingly, in some contexts, this compound and IGF1R have been shown to provide protection independently of the PI3K-Akt and HSP70 signaling mediators. nih.gov

Influence on TGFβ/Smad Signaling Pathway

The transforming growth factor beta (TGFβ)/Smad signaling pathway plays a crucial role in processes such as cell growth, differentiation, and extracellular matrix production, and its dysregulation is implicated in various pathological conditions, including fibrosis. This compound has demonstrated a beneficial effect against hypertension-induced cardiac remodeling and fibrosis, which is associated with a decrease in the activity of TGFβ/Smad signaling factors. citeab.comnih.gov In studies using spontaneously hypertensive rats (SHR), this compound treatment led to a significant reduction in TGFβ levels compared to untreated animals. This was accompanied by a significant decrease in the phosphorylation level of Smad2 at residues Ser465/467 in the this compound treated group. However, no significant differences were observed in the phosphorylation of Smad3 at residues Ser423/425 between the groups in these studies. These findings suggest that this compound can modulate the profibrotic TGFβ/Smad pathway, potentially contributing to its protective effects against cardiac remodeling.

Regulation of Constitutive Nitric Oxide Synthase (NOS) Activity

This compound has been shown to influence the activity of constitutive nitric oxide synthases (cNOS), including endothelial NOS (eNOS) and neuronal NOS (nNOS). Deficiencies in NOS and heat shock protein functions are well-documented in conditions like diabetes. univ-reims.fr this compound has been reported to restore the function of cNOS in endothelial cells exposed to hyperglycemia and in the tissues of diabetic rats. tandfonline.comnih.gov This restoration of NOS activity has been linked to improved mitochondrial function and an increase in mitochondrial mass. Constitutive NOS-derived nitric oxide (NO) is recognized as a regulator of mitochondrial function and biogenesis, suggesting a potential link between this compound's effects on cNOS and mitochondrial health. univ-reims.fr Furthermore, this compound has been shown to increase the level of HSP activity of cNOS both in vitro and in vivo.

Modulation of cGMP-PKG Signaling

The cyclic guanosine (B1672433) monophosphate (cGMP)-protein kinase G (PKG) signaling pathway is a critical mediator of various physiological processes, including smooth muscle relaxation and cardiac function. Research indicates that this compound enhances cGMP-PKG signaling. citeab.combiorxiv.org PKG is known to exert cardioprotective effects, partly by improving diastolic function and modulating ATP-sensitive potassium channels (K(ATP) channels). citeab.com Studies in a rabbit model of atherosclerotic cardiomyopathy showed that this compound treatment elevated myocardial cGMP levels and increased PKG expression. biorxiv.org While the cGMP to PKG ratio was diminished in the untreated hypercholesterolemic group compared to controls, it was elevated in the this compound treated group. biorxiv.org Phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239, a known target of PKG, was also increased in the presence of this compound. biorxiv.orgnih.gov These findings suggest that this compound-mediated enhancement of the cGMP-PKG pathway may contribute to its observed cardiovascular benefits, potentially by influencing downstream targets like phospholamban (PLB) and SERCA. nih.gov Activated PKG is also known to open mitochondrial K(ATP) channels. mdpi.com

Plasma Membrane Remodeling and Lipid Dynamics

Beyond its effects on intracellular signaling, this compound significantly impacts the plasma membrane, influencing its structure and lipid dynamics.

Alteration of Cholesterol-Rich Membrane Domain Organization

This compound has been shown to alter the organization of cholesterol-rich membrane domains, often referred to as lipid rafts. nih.govuni.luguidetopharmacology.orgidrblab.net Studies indicate that this compound partitions into lipid rafts, showing a preferential affinity for cholesterol. lipidmaps.org This interaction enables this compound to remodel cholesterol-enriched lipid platforms. guidetopharmacology.orglipidmaps.org Molecular dynamics simulations have provided evidence for the docking of this compound in model membranes composed of sphingomyelin (B164518) and cholesterol. lipidmaps.org Furthermore, in vitro experiments using lipid monolayers have shown that this compound can increase the stability of cholesterol/sphingomyelin complexes. researchgate.net This remodeling and stabilization effect is particularly relevant under cellular stress conditions, as this compound has been shown to prevent the transient disintegration of rafts induced by fever-type heat stress. guidetopharmacology.org The ability of this compound to affect the size and distribution of lipid rafts, even in cells deficient in heat shock response, while restoring their capacity to upregulate HSPs upon heat exposure, highlights the importance of raft reorganization in triggering stress sensing and signaling pathways. researchgate.net

Cellular and Subcellular Effects of Bgp 15

Mitochondrial Bioenergetics and Dynamics

BGP-15 exerts notable effects on mitochondrial bioenergetics and dynamics, which are fundamental to cellular vitality and function. Its observed accumulation within mitochondria points towards a direct interaction with these vital organelles oup.comresearchgate.netresearchgate.net.

Preservation of Mitochondrial Integrity and Stability

Studies indicate that this compound plays a role in maintaining the integrity and stability of mitochondria, especially when cells are subjected to stress. It has demonstrated protective effects against mitochondrial destabilization induced by oxidative stress plos.orgnih.gov. For example, in WRL-68 cells exposed to hydrogen peroxide (H₂O₂), this compound treatment was shown to help preserve mitochondrial integrity plos.orgplos.org. In a mouse model of familial dysautonomia, this compound improved mitochondrial integrity by significantly reducing fragmentation and contributing to the restoration of morphology towards that observed in control cells pnas.orgpnas.org. Furthermore, in a model of hypertension-induced heart failure, this compound treatment helped maintain the normal ultrastructure of mitochondria nih.govexlibrisgroup.com.

Stabilization of Mitochondrial Membrane Potential

This compound contributes to the stabilization of the mitochondrial membrane potential (MMP), a critical element for ATP synthesis and the prevention of programmed cell death. Research utilizing fluorescent dyes like JC-1 and TMRM has illustrated that this compound offers protection against mitochondrial depolarization induced by reactive oxygen species (ROS) in cellular models plos.orgnih.govplos.org. In a mouse model of familial dysautonomia, this compound successfully restored the depolarized mitochondrial membrane potential in affected neurons to levels comparable to those in control neurons pnas.orgpnas.org. Additionally, this compound was observed to attenuate the collapse of mitochondrial membrane potential induced by lipopolysaccharide (LPS) in U-251 glioma cells plos.orgnih.govplos.org.

Cell Type / ModelStress InducerEffect on MMP (without this compound)Effect of this compound on MMPReference
WRL-68 cellsH₂O₂DepolarizationProtection/Restoration plos.orgplos.org
Mutant DRG neurons (mouse model)Genetic (Ikbkap-/-)DepolarizationRestoration to Control pnas.orgpnas.org
U-251 glioma cellsLPSCollapseAttenuation plos.orgnih.govplos.org

Promotion of Mitochondrial Biogenesis and Mass

Multiple studies indicate that this compound can stimulate mitochondrial biogenesis, the process responsible for increasing mitochondrial number and mass. In spontaneously hypertensive rats, this compound administration led to an increase in the mitochondrial mass within cardiomyocytes, attributed to the activation of mitochondrial biogenesis pathways researchgate.netnih.govsigmaaldrich.com. This effect is suggested to be partly mediated through the activation of CREB, leading to increased expression of PGC-1α, a key regulator of mitochondrial biogenesis nih.gov. In neonatal rat cardiomyocytes subjected to hydrogen peroxide-induced stress, this compound enhanced the de novo biogenesis of mitochondria nih.govexlibrisgroup.com.

Model / Cell TypeConditionEffect on Mitochondrial BiogenesisEffect on Mitochondrial MassReference
Spontaneously Hypertensive RatsHypertension-induced heart failureEnhancedIncreased researchgate.netnih.govsigmaaldrich.com
Neonatal rat cardiomyocytesH₂O₂-induced stressEnhancedNot explicitly stated nih.govexlibrisgroup.com
Obese ratsDiet-induced obesityNot explicitly statedIncreased researchgate.net
Ageing Zucker Diabetic Fatty RatAgeing and diabetesIncreased (indicated by MTCO activity)Increased mdpi.com

In ageing Zucker Diabetic Fatty rats, treatment with this compound resulted in a significant increase in the activity of MTCO, an enzyme marker for mitochondrial biogenesis, when compared to untreated diabetic rats mdpi.com.

Regulation of Mitochondrial Fusion and Fission Processes

This compound has been shown to modulate mitochondrial dynamics by influencing the balance between fusion and fission events. It can enhance the activity of mitochondrial fusion proteins, thereby improving mitochondrial dynamic stability researchgate.netconditionmed.org. In a model of pulmonary arterial hypertension, this compound was reported to inhibit mitochondrial fission conditionmed.org. Studies using neonatal rat cardiomyocytes demonstrated that this compound treatment inhibited mitochondrial fission and promoted mitochondrial fusion under conditions of oxidative stress nih.govexlibrisgroup.com. This compound has been shown to increase the expression levels of key mitochondrial fusion proteins, including Mfn1, Mfn2, and OPA1 semmelweis.hu. However, its effects on fission-related proteins such as Drp1 and Fis1 appear more complex, with observations of increased Drp1 expression alongside decreased Fis1 expression in some studies semmelweis.hu.

Cell Type / ModelConditionEffect on Mitochondrial FusionEffect on Mitochondrial FissionEffect on Fusion Proteins (Mfn1, Mfn2, OPA1)Effect on Fission Proteins (Drp1, Fis1)Reference
Pulmonary Arterial Hypertension modelDisease modelEnhancedInhibitedEnhanced expressionMixed effects observed researchgate.netconditionmed.orgsemmelweis.hu
Neonatal rat cardiomyocytesOxidative stressPromotedInhibitedNot explicitly statedNot explicitly stated nih.govexlibrisgroup.com

Enhancement of Mitochondrial ATP Production

This compound has been associated with an increase in mitochondrial ATP production. In obese rats, this compound treatment was shown to enhance mitochondrial ATP production researchgate.net. In ageing Zucker Diabetic Fatty rats, this compound significantly increased the activity of ATP synthase, a crucial enzyme for ATP synthesis, compared to untreated diabetic rats mdpi.com. These findings suggest that this compound can improve the efficiency of cellular energy generation within mitochondria.

Model / Cell TypeConditionEffect on Mitochondrial ATP ProductionEffect on ATP Synthase ActivityReference
Obese ratsDiet-induced obesityIncreasedNot explicitly stated researchgate.net
Ageing Zucker Diabetic Fatty RatAgeing and diabetesNot explicitly statedSignificantly increased mdpi.com
Skeletal muscle (mice)Irinotecan-induced cachexiaIncreased basal oxygen consumption rate, ATP production, CS activityNot explicitly stated mdpi.com

Mitochondrial Accumulation and Localization of this compound

Studies have demonstrated that this compound preferentially accumulates within mitochondria. This mitochondrial localization is influenced by the mitochondrial membrane potential, with enhanced uptake observed in coupled mitochondria compared to uncoupled ones in isolated rat liver mitochondria nih.govresearchgate.netplos.org. Experiments using cell cultures, such as WRL-68 cells and H9c2 cardiomyocytes, have also provided evidence for the mitochondrial localization of this compound nih.govresearchgate.netplos.org. This accumulation at the site of significant cellular activity suggests a direct role for this compound in modulating mitochondrial function and mitigating mitochondrial-derived stress.

Cellular Protection and Stress Response Modulation

This compound acts as a modulator of the cytoprotective response to cellular stress, exhibiting protective effects against a range of insults frontiersin.orgnih.gov. Its mechanisms involve actions such as poly(ADP-ribose) polymerase (PARP) inhibition, heat shock protein (HSP) induction, membrane lipid therapeutic effects, and antioxidant induction frontiersin.orgnih.gov.

Cytoprotective Properties in Response to Various Insults

This compound displays broad cytoprotective properties in numerous disease models nih.govtocris.comaph-hsps.hu. It has been shown to protect cells against oxidative stress-induced damage nih.govresearchgate.netresearchgate.net. For instance, it protects against hydrogen peroxide (H₂O₂)-induced cell death by reducing both apoptosis and necrosis nih.govresearchgate.netresearchgate.net. Furthermore, this compound attenuates lipopolysaccharide (LPS)-induced collapse of mitochondrial membrane potential and reactive oxygen species (ROS) production in LPS-sensitive cells nih.govresearchgate.netplos.orgresearchgate.net. This protection against diverse cellular insults underscores its potential as a therapeutic agent in conditions involving significant cellular stress.

Neuroprotective Efficacy in Experimental Models

The neuroprotective efficacy of this compound has been demonstrated in experimental models. It has shown protective effects in animal models of chemotherapy-induced peripheral neurotoxicity nih.govfrontiersin.org. This compound is capable of preventing neuronal death in a mouse model of familial dysautonomia, a condition characterized by impaired mitochondrial function tocris.comnih.govmdpi.comnih.gov. Additionally, studies suggest that this compound can improve neurological outcomes in models of brain ischemia and injury, potentially linked to its ability to induce HSPs nih.gov.

Chemoprotective Mechanisms Against Cytotoxic Agents

This compound exhibits chemoprotective properties when used in conjunction with various cytostatic therapies nih.govaph-hsps.hunih.gov. It provides protection against oxaliplatin-induced skeletal myopathy and the associated mitochondrial ROS production in mice frontiersin.org. This compound co-treatment has been shown to alleviate neuropathy and gastrointestinal dysfunction induced by oxaliplatin (B1677828) administration frontiersin.org. Furthermore, it protects against peripheral neuropathy induced by cisplatin (B142131) or taxol nih.govnih.gov and has demonstrated protective effects against cisplatin-induced nephrotoxicity nih.govkarger.com. In the context of doxorubicin-induced cardiotoxicity, this compound pretreatment has been found to significantly improve cell viability, ameliorate lactate (B86563) dehydrogenase (LDH) release, and reduce cell apoptosis by enhancing mitochondrial function and attenuating mitochondrial oxidative stress and membrane potential loss semanticscholar.orgnih.govresearchgate.net.

Table 1: Summary of Chemoprotective Effects of this compound in Experimental Models

Cytotoxic AgentModel Organism/Cell TypeObserved Protective Effect(s)Source(s)
OxaliplatinMiceProtection against skeletal myopathy, reduced mitochondrial ROS production, alleviated neuropathy and gastrointestinal dysfunction frontiersin.orgfrontiersin.org
CisplatinRats, MiceProtection against peripheral neuropathy, protection against nephrotoxicity nih.govnih.govkarger.com
TaxolRatsProtection against peripheral neuropathy nih.govnih.gov
Doxorubicin (B1662922)H9c2 cardiomyocytesImproved cell viability, reduced LDH release, reduced apoptosis, attenuated mitochondrial oxidative stress and membrane potential loss semanticscholar.orgnih.govresearchgate.net

Photoprotective Capabilities

This compound has also demonstrated photoprotective capabilities nih.govnih.govunideb.hunih.govresearchgate.netmdpi.com. Studies involving topical application of this compound in mice exposed to UV radiation showed a significant reduction in the number of sunburn cells unideb.hunih.govresearchgate.net. This photoprotective effect was accompanied by the downregulation of epidermal cytokines, specifically IL-10 and TNF-α unideb.hunih.govresearchgate.net.

Regulation of Programmed Cell Death Pathways

This compound plays a role in regulating programmed cell death pathways. It has been shown to protect against H₂O₂-induced cell death by reducing both apoptotic and necrotic processes nih.govresearchgate.netresearchgate.net. In the context of acetaminophen-induced liver injury, this compound was found to inhibit caspase-independent programmed cell death nih.govplos.orgnih.gov. Furthermore, in doxorubicin-induced cardiotoxicity, this compound pretreatment slightly diminished the activation of caspase-3, a key executioner caspase in apoptosis nih.gov. This compound also prevents the mitochondria-to-nucleus translocation of apoptosis-inducing factor (AIF), a crucial event in caspase-independent cell death nih.govresearchgate.net. While the direct interaction with ferroptosis pathways is not explicitly detailed in the search results, its effects on mitochondrial function, oxidative stress, and PARP inhibition could indirectly influence this form of regulated cell death nih.govresearchgate.netplos.orgresearchgate.netresearchgate.netsanskritiias.comfrontiersin.org.

Prevention of Apoptosis and Cellular Demise

This compound has been shown to effectively prevent or attenuate apoptosis and other forms of cellular demise in various experimental models. Its protective action is linked to several key mechanisms. One significant aspect is the reduction of reactive oxygen species (ROS) levels, which are major contributors to cellular damage and the initiation of cell death pathways plos.orgnih.govtocris.comfocusbiomolecules.comrndsystems.com. By mitigating oxidative stress, this compound helps to maintain cellular integrity and function plos.orgfocusbiomolecules.comrndsystems.commdpi.com.

Furthermore, this compound acts as a poly(ADP-ribose) polymerase (PARP) inhibitor nih.govtocris.comrndsystems.commdpi.comncats.ioresearchgate.net. Overactivation of PARP can lead to NAD+ depletion and ATP reduction, ultimately resulting in cell dysfunction and death. By inhibiting PARP, this compound helps preserve cellular energy levels and prevents PARP-mediated cell death nih.govpnas.org. Studies have demonstrated that this compound treatment attenuates the rate of cell death induced by agents such as acetaminophen (B1664979), as assessed by markers like apoptotic index and enzyme serum release nih.gov. In models of stress and injury, this compound decreases cell stress by restoring normal mitochondrial function pnas.org. This includes stabilizing mitochondrial membrane potential and increasing mitochondrial content pnas.org. The compound has been found to accumulate in mitochondria, protecting against ROS-induced mitochondrial depolarization and attenuating mitochondrial ROS production plos.orgresearchgate.net. At physiologically relevant concentrations, this compound protected against hydrogen peroxide-induced cell death by reducing both apoptosis and necrosis in WRL-68 cells plos.orgplos.orgresearchgate.net.

Inhibition of Apoptosis-Inducing Factor (AIF) Translocation

A key mechanism by which this compound prevents caspase-independent programmed cell death involves the inhibition of Apoptosis-Inducing Factor (AIF) translocation. AIF is a mitochondrial protein that, upon induction of certain death signals, translocates from the mitochondria to the nucleus, where it contributes to chromatin condensation and DNA fragmentation, leading to cell death independently of caspase activation nih.gov.

Research has shown that this compound effectively prevents the mitochondria-to-nucleus translocation of AIF plos.orgnih.govresearchgate.netpnas.orgnih.govresearchgate.net. This inhibitory effect on AIF translocation has been observed in various contexts, including acetaminophen-induced liver injury nih.gov. By blocking this critical step in the caspase-independent death pathway, this compound helps to preserve mitochondrial integrity and prevent the execution of this form of programmed cell death nih.gov. This mechanism is considered a significant contributor to this compound's cytoprotective effects nih.govnih.gov.

Cell-Specific Mechanistic Investigations of this compound

Investigations into the effects of this compound have revealed cell-specific protective and functional improvements, highlighting its potential therapeutic relevance in various tissues and organs.

Cardiomyocyte Functional Improvements

This compound has demonstrated beneficial effects on cardiomyocyte function, particularly in the context of stress and disease models. Studies using isolated cardiomyocytes have shown that this compound can prevent isoproterenol-induced aftercontractions and suppress the reactivation of Ca2+ transients mdpi.com. This suggests a direct effect on the contractile machinery and calcium handling within heart muscle cells mdpi.com.

In animal models of heart failure and hypertension, this compound treatment has been shown to preserve systolic and diastolic cardiac function nih.govsigmaaldrich.com. It has been observed to improve left ventricle relaxation and decrease heart rate mdpi.com. Furthermore, this compound can reduce cardiomyocyte hypertrophy and decrease interstitial collagen deposition, indicating an ability to mitigate adverse cardiac remodeling nih.govsigmaaldrich.com.

At the mitochondrial level in cardiomyocytes, this compound enhances mitochondrial biogenesis, leading to an increase in mitochondrial mass and improved ATP production mdpi.comnih.govmdpi.com. It also protects against mitochondrial ROS production and oxidative damage mdpi.commdpi.com. Studies on H9c2 cardiomyocytes have shown that this compound protects against doxorubicin-induced cell toxicity by preserving mitochondrial function, reducing mitochondrial oxidative stress, and attenuating the loss of mitochondrial membrane potential semanticscholar.org.

Neuronal Survival and Functional Preservation

This compound exhibits neuroprotective properties, particularly in models of neurodegeneration and injury. In a mouse model of familial dysautonomia, a genetic disorder leading to neuronal death, this compound prevented the death of sensory and autonomic neurons pnas.orgnih.gov. This protective effect was associated with improved mitochondrial function, including the restoration of abnormal membrane potentials and a reduction in elevated reactive oxygen species levels in mutant neurons pnas.orgnih.gov. This compound also promoted cardiac innervation in this model pnas.orgnih.gov.

The compound has also been investigated for its potential to mitigate chemotherapy-induced peripheral neuropathy. While some research suggested neuroprotective efficacy in models of cisplatin or taxol-induced neuropathy, one study indicated that co-treatment with this compound exacerbated 5-fluorouracil-induced gastrointestinal dysfunction and failed to protect against neuronal loss in that specific context, highlighting potential context-dependent effects mdpi.comfrontiersin.org. However, in the familial dysautonomia model, this compound's ability to improve mitochondrial function and block AIF translocation appears crucial for neuronal survival pnas.org.

Oocyte Quality and Maturation Enhancement

This compound has shown promise in improving oocyte quality and maturation, particularly in the context of aging and metabolic stress. Research indicates that this compound can enhance mitochondrial function and increase mitochondrial DNA copy number in oocytes from obese mice, contributing to improved oocyte quality researchgate.netresearchgate.netglobenewswire.com. It has been reported to reverse meiotic defects in oocytes from obese mice researchgate.net.

Studies on oocytes from reproductively aged mice have demonstrated that this compound treatment can increase the number of oocytes ovulated in response to gonadotropins researchgate.net. Furthermore, in both mouse and human oocytes matured in vitro, this compound (along with other mitochondria-targeted therapies) appeared to protect against chromosomal defects associated with aging and oxidative stress longdom.orgoup.comoup.com. This compound treatment significantly elevated mitochondrial membrane potential levels in oocytes from older mice oup.com. These findings suggest that this compound may help preserve oocyte developmental competence researchgate.net.

Spermatozoa Quality Modulation

This compound has been investigated for its effects on spermatozoa quality, particularly in the context of cryopreservation and male reproductive aging. Adding this compound to semen cryopreservation medium has been shown to improve sperm quality post-thawing researchgate.netwindows.netnih.gov. This includes increased sperm motility (total and progressive), enhanced predictive mucous penetration, and a higher proportion of sperm with high mitochondrial membrane potential (MMP) windows.netnih.govmdpi.com.

Influence on Fibroblast, Myotube, and Hepatocyte Models

Studies utilizing various cell culture models have provided insights into the effects of this compound on fibroblasts, myotubes, and hepatocytes. Mouse embryonic fibroblasts (MEF cells) have been employed to investigate the impact of this compound on the heat shock response. mdpi.comresearchgate.net These cells, harvested from mouse embryos, serve as a model for examining molecular mechanisms. mdpi.comresearchgate.net

L6 myotubes, an in vitro model suitable for investigating glucose uptake, have been utilized to determine the effectiveness of Hsp72 in the context of obesity-induced insulin (B600854) resistance, a process influenced by this compound. mdpi.comresearchgate.net Immortalized mouse myoblast cells, C2C12 cells, which can differentiate into skeletal or cardiac muscle cells, have been used to evaluate the effect of this compound on mitochondrial fragmentation. mdpi.comresearchgate.net

WRL-68 cells, derived from HeLa cells, have been used to study mitochondrial ROS production and serve as a model for hepatocyte function in vitro. mdpi.comresearchgate.net Investigations using WRL-68 cells have explored the effects of this compound in acetaminophen-provoked hepatocellular injury. This compound demonstrated the ability to attenuate the degree of paracetamol-induced cell death in this model. nih.gov

Further research has shown that this compound activates HSP70 in rodent skeletal muscle, leading to increased oxidative capacity and improved insulin sensitivity. tocris.com The compound has also been reported to improve the contractile function of regenerating soleus muscle.

These effects in various cell models are consistent with the broader known mechanisms of this compound, including its role as a co-inducer of Hsp72, an inhibitor of PARP, and its ability to reduce mitochondrial ROS production. nih.gov this compound also inhibits the activation of kinases such as JNK and p38 MAPK while increasing signaling through AKT and IGFR1 pathways, contributing to its protective effects observed in these cellular contexts. plos.orgnih.govmdpi.com

The following table summarizes the cell models discussed and the key areas of investigation:

Cell ModelCell Type Origin/DescriptionKey Areas of Investigation
Mouse Embryonic Fibroblasts (MEF)Fibroblast, mouse embryoHeat shock response, molecular mechanisms
L6 MyotubesMyotube, ratGlucose uptake, insulin resistance, Hsp72 effectiveness
C2C12 CellsImmortalized mouse myoblastsMitochondrial fragmentation, skeletal/cardiac muscle differentiation
WRL-68 CellsHeLa derivatives, model for hepatocyte functionMitochondrial ROS production, acetaminophen-induced injury

Modulation of Macrophage Activation

The potential anti-inflammatory effects of this compound have also been explored, including its influence on macrophage activation. One study specifically evaluated the ability of this compound to decrease lipopolysaccharide (LPS)-induced macrophage activation. nih.govnih.govdntb.gov.uaresearcher.life

The results of this investigation indicated that this compound did not demonstrate the ability to decrease LPS-induced macrophage activation in the tested model. researchgate.netnih.govnih.govdntb.gov.ua Despite this specific finding, the study authors noted that their results still supported the hypothesis that this compound possesses a potential anti-inflammatory effect, although the underlying mechanism remained unclear and required further pharmacological studies. nih.govnih.gov This suggests that any anti-inflammatory properties of this compound may not be mediated through direct inhibition of LPS-induced macrophage activation in the manner assessed in that particular study.

Pharmacological Effects and Therapeutic Potential of Bgp 15 in Preclinical Disease Models

Cardiovascular Pathologies

Antiarrhythmic Effects in Experimental Cardiac Models

Studies in experimental cardiac models have indicated that BGP-15 possesses antiarrhythmic properties. In telemetry-implanted rats under beta-adrenergic stimulation by isoproterenol (B85558) (ISO), this compound administration diminished the electrocardiogram signs of ischemia and suppressed the incidence of ventricular arrhythmias. mdpi.comnih.gov this compound also prevented ISO-induced aftercontractions in isolated canine cardiomyocytes. mdpi.comnih.gov Furthermore, in a transgenic mouse model susceptible to heart failure and atrial fibrillation, this compound treatment reduced the incidence of atrial fibrillation episodes. nih.govmdpi.comnih.gov This effect was associated with increased phosphorylation of the cardiac-specific insulin-like growth factor 1 receptor (IGF1R). nih.govresearchgate.net

Improvement of Diastolic Function

This compound has shown promise in improving diastolic function in preclinical models of cardiac dysfunction. In Goto-Kakizaki rats, a model of diabetic cardiomyopathy, this compound treatment restored diastolic parameters, including the ratio of early and late diastolic mitral annular velocities (e'/a'), E/e' ratio, left atrial pressure (LAP), and early (E) and atrial (A) peak mitral filling velocities, compared to untreated rats. nih.gov It also improved the Tei-index in this model. nih.gov In telemetry-implanted rats treated with isoproterenol, this compound administration increased left ventricular end-diastolic volume and enhanced left ventricle relaxation. mdpi.comnih.gov Long-term this compound treatment for two weeks also improved diastolic function in these ISO-treated rats. mdpi.comnih.gov

Attenuation of Hypertension-Induced Cardiac Remodeling and Fibrosis

In spontaneously hypertensive rats (SHRs), a model of chronic hypertension-induced heart failure, this compound treatment demonstrated protective effects against cardiac remodeling and fibrosis. nih.govnih.gov At the end of an 18-week treatment period, this compound preserved both systolic and diastolic cardiac function in 15-month-old male SHRs. nih.govnih.gov this compound decreased interstitial collagen deposition by reducing the activity of TGFβ/Smad signaling factors and prevented cardiomyocyte hypertrophy in these hypertensive animals. nih.govnih.gov The treatment also enhanced prosurvival signaling pathways (Akt/Gsk3β) and increased the mitochondrial mass of cardiomyocytes through the activation of mitochondrial biogenesis. nih.govnih.gov

Here is a summary of findings in SHRs:

ParameterSHR-ControlSHR + this compoundSignificance (SHR-B vs. SHR-C)
Interstitial Fibrosis (%)32.42 ± 1.5222.64 ± 1.09p < 0.01
Systolic Cardiac FunctionDeterioratedPreservedNot specified numerically
Diastolic Cardiac FunctionDeterioratedPreservedNot specified numerically
Cardiomyocyte HypertrophyPresentPreventedNot specified numerically
Mitochondrial MassDecreasedIncreasedNot specified numerically
TGFβ/Smad Signaling ActivityIncreasedDecreasedNot specified numerically
Akt/Gsk3β Signaling ActivityDecreasedEnhancedNot specified numerically

Note: Numerical data for all parameters were not consistently available across sources; qualitative descriptions are included where specific numbers were not provided.

Protection Against Chemotherapeutic Cardiotoxicity

This compound has shown protective effects against cardiotoxicity induced by chemotherapeutic agents in preclinical settings. In H9c2 cardiomyocytes exposed to doxorubicin (B1662922) (DOX), pretreatment with this compound significantly improved cell viability after 12 and 24 hours of exposure. nih.gov this compound ameliorated lactate (B86563) dehydrogenase (LDH) release and cell apoptosis induced by DOX. nih.gov Additionally, this compound pretreatment attenuated the level of mitochondrial oxidative stress and the loss of mitochondrial membrane potential caused by DOX. nih.gov These findings suggest that this compound might be a promising agent for alleviating DOX-induced cardiotoxicity, potentially through its protective effect on mitochondria. nih.gov this compound has also been shown to reverse oxidative damage in the heart caused by imatinib (B729) in experimental settings. nih.gov

Neurological and Neurodegenerative Conditions

This compound has also been investigated for its potential in treating neurological and neurodegenerative conditions, demonstrating protective effects in specific preclinical models. nih.gov

Efficacy in Familial Dysautonomia Models

In a mouse model of familial dysautonomia (FD), a rare neurodegenerative condition affecting the peripheral nervous system and retinas, this compound demonstrated protective effects on neurons. nih.govmontana.edu this compound was shown to prevent the death of neurons and improve mitochondrial function in this model. tocris.comnih.govrndsystems.com These findings suggest that this compound or similar compounds may exert a protective effect on neurons in FD. nih.govmontana.eduresearchgate.net

Protective Effects in Traumatic Brain Injury

Administration of this compound has shown potential in the context of traumatic brain injury (TBI) in preclinical studies. nih.govdntb.gov.ua Experiments in mice subjected to TBI explored whether drugs that increase Hsp70/Hsp110 levels could offer protection. nih.gov this compound, known to induce heat shock proteins, was applied in this context and demonstrated protective effects. nih.gov

Alleviation of Chemotherapy-Induced Peripheral Neuropathy

Chemotherapy-induced peripheral neuropathy (CIPN) is a significant side effect of various chemotherapeutic agents, including cisplatin (B142131) and taxol nih.govuq.edu.au. Preclinical studies have indicated that this compound may offer neuroprotection against CIPN. Research in rats demonstrated that this compound, a hydroximic acid derivative, protects against cisplatin- or taxol-induced peripheral neuropathy nih.govuq.edu.au. Another study suggested that this compound treatment can alleviate neuropathy and gastrointestinal dysfunction associated with oxaliplatin (B1677828) administration in animal models researchgate.netfrontiersin.org. However, in contrast, findings from a study investigating this compound in combination with 5-FU demonstrated that this compound treatment alone and in combination with 5-FU induced colonic inflammation, suggesting that this compound co-treatment may exacerbate 5-FU-induced gastrointestinal side-effects researchgate.netfrontiersin.org.

Modulation of Depression-Like Behaviors

Recent preclinical investigations have explored the potential of this compound in modulating depression-like behaviors. In a mouse model of depression induced by lipopolysaccharide (LPS), this compound was found to alleviate depressive-like behaviors nih.gov. Research findings suggested that LPS exposure disrupted mitophagy and activated the NLRP3 inflammasome, leading to the elevation of pro-inflammatory factors and neuronal apoptosis nih.gov. Administration of this compound effectively nullified the impact of LPS, correlating with the amelioration of depressive-like phenotypes, restoration of mitophagy, prevention of neuronal injury and inflammation, and suppression of reactive oxygen species (ROS)-mediated NLRP3 inflammasome activation nih.gov. The antidepressant properties of this compound in this model may be attributed to its influence on the mitophagy pathway nih.gov.

Retinal Protection in Ischemic and Diabetic Models

This compound has shown retinoprotective effects in preclinical models of retinal ischemia-reperfusion injury and diabetic retinopathy. In Sprague Dawley rats subjected to experimental global eye ischemia-reperfusion injury, this compound, even when administered as eyedrops, demonstrated protective effects on the retina mdpi.comresearchgate.net. Electroretinographical evaluations showed that this compound improved both scotopic and photopic retinal a- and b-waves, shortened their implicit times, and restored oscillatory potentials after ischemia-reperfusion researchgate.net. Histology results indicated that this compound was able to preserve retinal thickness, counteracting the retina-thinning effect of ischemia-reperfusion mdpi.com.

In a Type II diabetic rat model (Goto-Kakizaki rats), systemic administration of this compound was able to counteract the retina-damaging effect of Type II diabetes, comparable to the effects of some well-known anti-diabetics nih.govnih.gov. Western blot results suggested that this compound may exert its retinoprotective effects by modifying the expression of sirtuin 1 (SIRT1) and matrix metalloproteinase 9 (MMP9) enzymes nih.gov. This compound was shown to significantly increase the expression of SIRT1, potentially counteracting mitochondria-damaging events in diabetes nih.gov. This is consistent with findings in Zucker diabetic fatty (ZDF) rats, where this compound was able to decrease the expression of NFkB in the diabetic eyes, aligning with the understanding that SIRT1 inactivates NFkB and PARP1 frontiersin.org.

Musculoskeletal Disorders

This compound has been investigated for its potential therapeutic effects in various musculoskeletal disorders in preclinical settings.

Amelioration of Duchenne Muscular Dystrophy Pathology

Duchenne muscular dystrophy (DMD) is a progressive muscle-wasting disease tandfonline.combiologists.com. Preclinical studies using mdx and dko mice, models for DMD, have explored the effects of this compound. Treatment of dystrophic mice with this compound, a pharmacological co-inducer of HSP72, was found to improve the pathology of DMD and extend the lifetime of the mice nih.gov. This compound has been suggested as a potential beneficial adjuvant therapy for DMD, capable of improving cardiac pathology and ameliorating dystrophic pathology nih.gov. Oral administration of this compound in mdx and dko mice increased the expression of heat shock protein 72, which is involved in preserving sarcoplasmic reticulum Ca2+-ATPase (SERCA) under cellular stress tandfonline.com. This compound administration has been effective in slowing progression, preserving strength, and improving muscle function in dko mice tandfonline.com.

Protection Against Chemotherapy-Induced Skeletal Myopathy

Chemotherapy can induce skeletal myopathy, characterized by muscle wasting and dysfunction mdpi.comnih.gov. This compound has been evaluated for its protective efficacy against chemotherapy-induced skeletal myopathy in preclinical models. In mice treated with irinotecan (B1672180) (IRI), this compound adjuvant therapy protected against IRI-induced cachexia and loss of skeletal muscle mass and dysfunction mdpi.comnih.gov. However, the effects can be mixed depending on the chemotherapeutic agent. While this compound was protective against oxaliplatin (OXA)-induced lean mass loss and normalized ROS generation and mitochondrial viability, alongside IRI, it paradoxically rescued body, lean, and skeletal muscle mass and muscle contractile function while exacerbating IRI-induced muscle protein synthesis inhibition and reduced expression of cytoskeletal proteins like dystrophin and β-dystroglycan mdpi.com. When delivered alongside 5-FU, this compound enhanced mitochondrial density and improved mitochondrial fusion, and suppressed the 5FU-induced phosphorylation of NF-κB and MAPK isoforms mdpi.comvu.edu.au. Despite these molecular effects, metronomic delivery of 5FU alone or with this compound did not elicit physiological consequences to skeletal muscle mass and function in that specific study design vu.edu.au.

Here is a summary of this compound's effects on chemotherapy-induced skeletal myopathy in different preclinical models:

Chemotherapy AgentAnimal ModelThis compound Effect on Muscle Mass/CachexiaThis compound Effect on Muscle FunctionOther Observed Effects
Irinotecan (IRI)MiceProtected against cachexia/lossProtected against dysfunctionExacerbated protein synthesis inhibition, reduced cytoskeletal protein expression mdpi.com.
Oxaliplatin (OXA)MiceProtective against lean mass lossNot specifiedNormalized ROS generation, improved mitochondrial viability mdpi.com.
5-Fluorouracil (5FU)MiceNo significant effectNo significant effectEnhanced mitochondrial density/fusion, suppressed NF-κB and MAPK phosphorylation mdpi.comvu.edu.au.

Impact on Ventilation-Induced Diaphragm Dysfunction

Ventilation-induced diaphragm dysfunction (VIDD) is a decline in diaphragm function associated with mechanical ventilation nih.govnih.gov. Preclinical studies have investigated the impact of this compound on VIDD. In a rat model, 10 days of this compound treatment significantly improved diaphragm muscle fiber function (by about 100%), although it did not reverse diaphragm atrophy nih.govresearchgate.net. The treatment provided protection from myosin posttranslational modifications (PTMs) linked to HSP72 induction and PARP-1 inhibition, leading to improved mitochondrial function and content nih.govresearchgate.net. This compound has been shown to improve muscle architecture, strength, and contractile function in severely compromised diaphragms in dystrophic mdx mice and alleviated VIDD in a rat model nih.gov. This compound also blocks TNF-α-induced pro-inflammatory pathways, improves mitochondrial efficiency, and reduces reactive oxygen species (ROS) production, all of which contribute to myofibrillar protein modifications seen in VIDD nih.gov. While this compound improved diaphragm single muscle fiber force-generating capacity, systemic administration did not significantly influence the decline in single fiber cross-sectional area (CSA) observed after mechanical ventilation and neuromuscular blockade in rats nih.gov.

Here is a summary of this compound's effects on ventilation-induced diaphragm dysfunction in preclinical models:

Animal ModelTreatment DurationThis compound Effect on Muscle Fiber FunctionThis compound Effect on Diaphragm AtrophyOther Observed Effects
Rat (ICU model)10 daysImproved (approx. 100%) nih.govresearchgate.netDid not reverse nih.govresearchgate.netProtected from myosin PTMs, improved mitochondrial function/content nih.govresearchgate.net, blocked pro-inflammatory pathways nih.gov.
Dystrophic miceNot specifiedImproved architecture, strength, functionNot specifiedNot specified nih.gov

Organ-Specific Injury Models

Preclinical investigations have explored the protective capacity of this compound in models of damage affecting specific organs, highlighting its potential to counteract cellular and tissue insults.

Protection in Experimentally Induced Liver Injury

Studies have investigated the hepatoprotective effects of this compound, particularly in models of acetaminophen (B1664979) (APAP)-induced liver injury. APAP overdose is known to cause significant hepatotoxicity involving oxidative stress, mitochondrial damage, and activation of signaling pathways like c-Jun amino-terminal kinase (JNK) nih.govnih.gov.

In mouse models of acute APAP overdose, this compound treatment has been shown to attenuate the degree of paracetamol-induced cell death mdpi.com. This protective effect is associated with the preservation of mitochondrial morphology and a marked decrease in the number of damaged mitochondria nih.govnih.gov. This compound also appears to counteract APAP-induced mitochondrial damage by preventing mitochondrial outer membrane permeabilization (MOMP) nih.gov. Furthermore, this compound has been observed to reduce the activation of JNK in the livers of APAP-treated mice nih.govnih.gov. While APAP induces endoplasmic reticulum (ER) redox alterations and early ER-stress-related signaling, this compound did not counteract these specific events, but it did prevent the mitochondria-to-nucleus translocation of apoptosis-inducing factor (AIF) and mitochondrial depolarization nih.gov. These findings suggest that this compound inhibits caspase-independent programmed cell death in APAP-induced liver injury nih.govmedkoo.com.

This compound has also been explored in the context of nonalcoholic steatohepatitis (NASH), a type of liver disease involving inflammation and fibrosis. In preclinical models mimicking human NASH-driven hepatocellular carcinoma (HCC), a combination treatment including this compound was found to reverse the symptoms of NASH and significantly reduce the onset of NASH-driven HCC perkins.org.au.

Model (Species)Injury InducerKey FindingsRelevant Mechanism(s)
Acute Liver Injury (Mouse)AcetaminophenAttenuated cell death, preserved mitochondrial morphology, decreased damaged mitochondria, prevented MOMP, reduced JNK activation. nih.govnih.govmdpi.comInhibition of caspase-independent cell death, prevention of AIF translocation. nih.govmedkoo.com
NASH/HCC (Preclinical)-Reversed NASH symptoms, reduced HCC onset (in combination therapy). perkins.org.auImplies anti-fibrotic and anti-inflammatory effects in this context. monash.edu

Mitigation of Chemotherapeutic Nephrotoxicity

Nephrotoxicity is a significant dose-limiting side effect of certain chemotherapeutic agents, such as cisplatin nih.govfrontiersin.org. Preclinical studies have demonstrated the protective effects of this compound against cisplatin-induced kidney injury in experimental models.

In mice and rats, this compound treatment has been shown to block or significantly reduce the cisplatin-induced increase in serum urea (B33335) and creatinine (B1669602) levels, key indicators of renal dysfunction nih.gov. It also prevented structural degeneration of the kidney nih.gov. The nephroprotective effect of this compound was further revealed by MRI analysis in living mice, showing a lack of edema that typically develops after cisplatin treatment nih.gov.

Mechanistically, this compound's protective action is associated with the inhibition of cisplatin-induced poly-ADP-ribosylation (PARP) nih.govrndsystems.comtocris.com. It decreased cisplatin-induced reactive oxygen species (ROS) production in rat kidney mitochondria and improved the antioxidant status of the kidney in mice with cisplatin-induced nephropathy nih.gov. This compound also helped restore disturbed energy metabolism, preserving ATP levels in the kidney nih.gov. Additionally, cisplatin caused a decrease in the mitochondrial protective protein Bcl-x in rat kidney, which was normalized by this compound treatment nih.gov. Importantly, this compound achieved these protective effects without compromising the antitumor efficacy of cisplatin in experimental models medkoo.comnih.gov.

Model (Species)Injury InducerKey FindingsRelevant Mechanism(s)
Cisplatin Nephrotoxicity (Mouse, Rat)CisplatinReduced serum urea and creatinine, prevented structural degeneration, prevented edema (MRI), improved antioxidant status, preserved kidney ATP levels, normalized Bcl-x levels. nih.govInhibition of cisplatin-induced poly-ADP-ribosylation (PARP), decreased mitochondrial ROS production, restoration of energy metabolism. nih.govrndsystems.comtocris.com

Inflammatory Process Modulation

This compound has shown potential in modulating inflammatory responses in preclinical settings, particularly in models involving lipopolysaccharide (LPS).

Anti-Inflammatory Effects in LPS-Induced Models

In vitro studies using LPS-sensitive U-251 glioma cells demonstrated that this compound attenuated the LPS-induced collapse of mitochondrial membrane potential and reduced mitochondrial ROS production plos.orgnih.gov. These findings suggest a potential protective role for this compound in inflammatory diseases by preserving mitochondrial integrity and reducing mitochondrial ROS production plos.orgnih.gov.

In a mouse model of LPS-induced depressive-like behavior, this compound administration effectively nullified the impact of LPS. This was associated with the prevention of neuronal injury and inflammation, suppression of ROS-mediated NLRP3 inflammasome activation, and promotion of mitophagy nih.gov. The antidepressant and anti-inflammatory effects of this compound in this model appear to be linked to the involvement of the mitophagy pathway nih.gov.

While some studies support this compound's anti-inflammatory potential monash.eduscispace.com, an investigation using topical this compound in an allyl-isothiocyanate (AITC)-induced inflammation model in mice ears showed a reduction in local inflammation but did not demonstrate a decrease in LPS-induced macrophage activation or antioxidant effects in that specific experimental setup mdpi.com. This suggests that the anti-inflammatory mechanisms of this compound may be context-dependent and require further elucidation mdpi.com.

Model (Species/Cell Type)Inflammatory StimulusKey FindingsRelevant Mechanism(s)
U-251 Glioma CellsLPSAttenuated mitochondrial membrane potential collapse, reduced mitochondrial ROS production. plos.orgnih.govPreservation of mitochondrial integrity, reduction of mitochondrial ROS production. plos.orgnih.gov
LPS-Induced Depression (Mouse)LPSAmeliorated depressive-like behaviors, prevented neuronal injury and inflammation, suppressed ROS-mediated NLRP3 inflammasome activation, promoted mitophagy. nih.govInvolvement of the mitophagy pathway. nih.gov
AITC-Induced Inflammation (Mouse Ear)Allyl-IsothiocyanateReduced local inflammation (topical application). mdpi.comMechanism unclear in this context; no reduction in LPS-induced macrophage activation or antioxidant effect observed in this specific study. mdpi.com

Reproductive Health Interventions

This compound has shown promising effects in preclinical models related to reproductive health, particularly concerning the quality and maturation of oocytes.

Enhancement of Oocyte Maturation and Quality

Maternal aging and oxidative stress are known to negatively impact oocyte quality, leading to reduced fertility and increased risks of adverse pregnancy outcomes oup.com. Preclinical studies have explored the potential of this compound to mitigate these effects and enhance oocyte quality.

Treatment of oocytes with this compound during in vitro maturation (IVM) has been shown to reverse aging-associated meiotic spindle defects and chromosomal misalignment in mouse oocytes oup.comoup.com. This compound treatment significantly elevated mitochondrial membrane potential (MMP) levels in oocytes from aged mice oup.com. These findings suggest that this compound can protect against spindle and chromosomal defects induced by oxidative stress and aging oup.comoup.com.

In reproductively aged female mice, this compound treatment increased the number of oocytes ovulated in response to gonadotropins researchgate.net. The ovulated oocytes were viable and capable of developing to the blastocyst stage after fertilization, similar to controls researchgate.net. This compound treatment in aged mice was also associated with reduced ovarian fibrosis and enhanced mitochondrial bioenergetics in theca-stroma cells researchgate.net. Previous research also indicated that this compound improved embryo development in obese female mice and increased ovulation rates in reproductively aged mice researchgate.netnih.gov.

However, one study investigating the effect of this compound on calcium oscillations during oocyte maturation found that this compound significantly disrupted these oscillations and decreased the quality of oocyte maturation in a specific IVM protocol, leading to a reduced cleavage rate and increased fragmentation after activation tandfonline.comresearchgate.net. This contrasts with other findings and suggests that the effects of this compound on oocyte maturation may be dependent on the specific experimental conditions and assessment parameters tandfonline.comresearchgate.net.

Beyond oocytes, this compound has also shown benefits for male fertility in aged mice and human sperm samples, improving sperm motility, reducing oxidative DNA damage and fragmentation, and increasing MMP nih.govcolab.wscrf.org.auresearchgate.net. Pre-conception treatment of aged male mice with this compound improved embryo development and offspring health nih.govcolab.wsresearchgate.net. While this section focuses on oocytes, these related findings underscore this compound's broader potential in addressing age-related decline in reproductive function crf.org.au.

Model (Species)Condition/InterventionKey FindingsRelevant Mechanism(s)
Aged Mouse Oocytes (IVM)Aging/Oxidative StressReversed aging-associated meiotic spindle defects and chromosomal misalignment, elevated mitochondrial membrane potential (MMP). oup.comoup.comProtection against oxidative stress-induced and age-mediated spindle and chromosomal defects. oup.comoup.com
Reproductively Aged Female MiceAgingIncreased number of ovulated oocytes, improved developmental competence to blastocyst stage, reduced ovarian fibrosis, enhanced mitochondrial bioenergetics. researchgate.netMitochondrial protection, potential anti-fibrotic effects. researchgate.net
Mouse Oocytes (IVM)IVM ProtocolDisrupted calcium oscillations, decreased oocyte maturation quality, reduced cleavage rate, increased fragmentation (in one specific study). tandfonline.comresearchgate.netEffect on calcium signaling, potentially context-dependent. tandfonline.comresearchgate.net
Aged Male Mice/Human SpermAging/CryopreservationImproved sperm motility, reduced oxidative DNA damage and fragmentation, increased MMP, improved embryo development and offspring health (when administered to males). nih.govcolab.wscrf.org.auresearchgate.netMitochondrial protection, reduction of oxidative stress. nih.govcolab.wscrf.org.auresearchgate.net

Improvement of Sperm Quality Parameters

Preclinical studies have investigated the effects of this compound on various indicators of sperm quality, including motility, viability, DNA integrity, and mitochondrial function. These studies highlight this compound's potential as a protective agent for spermatozoa under stressful conditions or in the context of reproductive aging.

Research involving the cryopreservation of human semen samples has shown that the addition of this compound to the cryopreservation medium can improve sperm quality post-thawing nih.govwindows.net. Specifically, this compound was observed to enhance sperm motility and predictive mucous penetration nih.govwindows.net. Furthermore, it demonstrated a capacity to increase the percentage of sperm with high mitochondrial membrane potential (MMP) nih.govwindows.net.

A key finding from these studies is this compound's protective effect on sperm DNA. Both this compound and L-carnitine were shown to reduce sperm DNA oxidative damage, but this compound uniquely and significantly reduced DNA fragmentation compared to cryopreservation controls nih.govwindows.net. This compound also reduced DNA oxidation in cryopreserved samples nih.govwindows.net.

Studies using a mouse model of advanced paternal age have also provided evidence for this compound's beneficial effects on sperm quality researchgate.netnih.gov. Aging in male mice, similar to humans, is associated with diminished sperm quality, including increased sperm DNA damage researchgate.netnih.gov. Pre-conception treatment with this compound in aged male mice reduced sperm DNA oxidation levels researchgate.netnih.gov. Treatment for 5 days prior to conception improved on-time embryo development after in vitro fertilization (IVF) and enhanced pup survival researchgate.netnih.gov. Longer treatment (3 weeks) prior to conception further improved pre-implantation embryo development, fetal viability, and increased fetal size researchgate.netnih.gov. These findings suggest that this compound has the potential to counteract the negative impacts of aging on sperm quality and subsequent reproductive outcomes researchgate.netnih.gov.

Studies evaluating the impact of sperm recovery techniques used in assisted reproductive technology (ART) have also explored this compound's role researchgate.netdoaj.orgworldscientific.com. Clinical manipulation of semen samples during ART can negatively affect sperm quality doaj.orgworldscientific.com. Incubation of donated human semen samples with this compound prior to processing demonstrated improved sperm motility and reduced DNA damage levels researchgate.netdoaj.orgworldscientific.com. While different processing methods (simple wash, swim-up, and density gradient centrifugation) had varied effects on sperm parameters, the addition of this compound generally helped preserve sperm quality doaj.orgworldscientific.com. This compound treatment was shown to increase MMP in sperm processed by density gradient centrifugation and reduce DNA fragmentation in washed samples colab.wsresearchgate.net. Notably, this compound lowered DNA oxidation across all tested sperm preparation methods colab.wsresearchgate.net.

The observed improvements in sperm quality parameters are often linked to this compound's properties as a mitochondrial activator and its ability to counteract cellular stress, including oxidative stress researchgate.netresearchgate.netresearchgate.net. While the exact mechanism of action of this compound in sperm is still under investigation, its effects are thought to involve more than just reducing mitochondrial reactive oxygen species (ROS) production windows.net.

The detailed research findings regarding this compound's effects on sperm quality parameters in preclinical models can be summarized in the following table:

ParameterEffect of this compound TreatmentPreclinical Model/ContextSource
Sperm MotilityImprovedCryopreserved human semen nih.govwindows.net; Incubated human semen researchgate.netdoaj.orgworldscientific.com; Aged male mice crf.org.au nih.govwindows.netresearchgate.netdoaj.orgworldscientific.comcrf.org.au
Sperm ViabilityL-carnitine prevented loss, this compound improved motility but viability effect less pronounced in cryopreservation study nih.govwindows.netCryopreserved human semen nih.govwindows.net
Predictive Mucous PenetrationIncreasedCryopreserved human semen nih.govwindows.net
Mitochondrial Membrane Potential (MMP)Increased (especially in DGC-processed sperm)Cryopreserved human semen nih.govwindows.net; Human semen processed for ART colab.wsresearchgate.net nih.govwindows.netcolab.wsresearchgate.net
DNA Oxidative DamageReducedCryopreserved human semen nih.govwindows.net; Aged male mice researchgate.netnih.gov; Human semen processed for ART colab.wsresearchgate.net nih.govwindows.netresearchgate.netnih.govcolab.wsresearchgate.net
DNA FragmentationSignificantly Reduced (compared to control)Cryopreserved human semen nih.govwindows.net; Washed human semen colab.wsresearchgate.net nih.govwindows.netcolab.wsresearchgate.net

These preclinical findings suggest that this compound holds promise for improving sperm quality in various scenarios, including post-cryopreservation and in the context of male reproductive aging or ART procedures.

Methodological Approaches in Bgp 15 Research

In Vitro Experimental Systems

In vitro studies provide a controlled environment to investigate the direct effects of BGP-15 on cells and isolated biological components, allowing for detailed mechanistic analyses.

Diverse Cell Culture Models for Mechanistic Studies

Various cell lines and primary cell cultures have been utilized to explore the cellular and molecular mechanisms underlying this compound's effects. These models allow researchers to focus on specific cell types and pathways relevant to different disease states.

Mouse embryonic fibroblasts (MEF cells) have been employed to investigate the effects of this compound on the heat shock response mdpi.com. L6 myotubes, a suitable in vitro model for studying glucose uptake, have been deployed to determine the effectiveness of this compound in the context of obesity-induced insulin (B600854) resistance mdpi.com.

To evaluate this compound's effect on mitochondrial fragmentation and reactive oxygen species (ROS) production, studies have utilized cell lines such as WRL-68, C2C12, A549, and Sf9 cells mdpi.com. WRL-68 cells, derivatives of HeLa cells, serve as a model for examining hepatocyte function in vitro mdpi.com. C2C12 cells are immortalized mouse myoblasts that can differentiate into skeletal or cardiac muscle cells mdpi.com. A549 cells are human lung adenocarcinoma cells used as a model for type II pulmonary epithelial cells mdpi.com. Sf9 cells, derived from the pupal ovarian tissue of Spodoptera frugiperda, are often used for high-level protein expression mdpi.com. Mitochondrial ROS production has also been studied in H9c2 (rat cardiomyocytes) and U-251 cells mdpi.com.

Studies on human semen specimens incubated with this compound have demonstrated improved sperm motility and reduced DNA damage levels, including fragmentation and oxidation researchgate.networldscientific.com. This compound treatment also increased mitochondrial membrane potential (MMP) in sperm processed by density gradient centrifugation (DGC) worldscientific.com. While this compound treatment reduced sperm DNA fragmentation in simple wash (SW) samples, it decreased DNA oxidation across SW, swim-up (SU), and DGC methods worldscientific.com.

In H9c2 cardiomyocytes, pretreatment with this compound significantly improved cell viability after exposure to doxorubicin (B1662922) (DOX), ameliorating lactate (B86563) dehydrogenase (LDH) release and cell apoptosis induced by DOX researchgate.net. This compound treatment in neonatal rat cardiomyocytes (NRCMs) subjected to oxidative stress with H2O2 increased the levels of mitochondrial fusion proteins OPA1, MFN1, and MFN2 and blunted the increase in fission mediators Fis1 and DRP1 total levels observed with H2O2 treatment alone nih.gov.

This compound (200 μM) has been shown to prevent imatinib (B729) mesylate-induced oxidative damage and the depletion of high-energy phosphates in vitro. It also alters signaling by preventing p38 MAP kinase and JNK activation and inducing the phosphorylation of Akt and GSK-3beta medchemexpress.com.

Ex Vivo Isolated Organ Perfusion Systems

Ex vivo isolated organ perfusion systems, such as the Langendorff heart perfusion system, have been utilized to investigate the effects of this compound on organ function and protection outside the complex systemic environment of a living animal. This allows for controlled studies of parameters like ischemia-reperfusion injury and cardiac function.

The cardioprotective action of this compound has been investigated using the Langendorff heart perfusion system mdpi.comnih.gov. Studies using this system have shown that this compound can protect the heart from ischemia-reperfusion injury, suggesting that PARP is an important target and that this compound decreases ROS levels and cell injury during this process mdpi.comnih.gov.

Isolated cardiomyocytes have also been used in ex vivo studies to measure calcium transients and assess the effects of this compound on cellular contractility and arrhythmogenesis. In isolated canine cardiomyocytes, this compound suppressed isoproterenol-induced aftercontractions and the reactivation of Ca2+ transients nih.gov.

In Vivo Animal Models

In vivo animal models are essential for studying the systemic effects of this compound, its pharmacokinetics, and its efficacy in complex disease pathogenesis.

Rodent Models (Rats and Mice) for Disease Pathogenesis Studies

Rats and mice are the most commonly used rodent models in this compound research due to their genetic tractability, relatively low cost, and well-characterized disease models.

Wistar rats have been extensively used to study various effects of this compound, including its insulin sensitizer (B1316253) effect, chemoprotective action in cisplatin (B142131) or taxol therapy, cardioprotective effect in imatinib therapy, and its effect in ischemia-reperfusion injury mdpi.com. Genetically insulin-resistant Goto–Kakizaki (GK) rats have been used to evaluate the insulin-sensitizing effect of this compound nih.govresearchgate.net. Studies in GK rats showed that this compound increased the glucose infusion rate in a dose-dependent manner, with 20 mg/kg showing a significant increase in insulin sensitivity researchgate.net. This compound also protected against streptozotocin-induced changes in vasorelaxation in Sprague–Dawley rats researchgate.net. Ageing Zucker Diabetic Fatty (ZDF) rats have been used to investigate the cardioprotective role of this compound, showing improvements in diastolic dysfunction researchgate.netmdpi.com. Spontaneously hypertensive rats (SHR) have been utilized to study the effects of this compound on blood pressure and cardiac function nih.govjst.go.jp.

Mouse models have been crucial for studying this compound's effects on specific genetic disorders and complex pathologies. A mouse model susceptible to heart failure and atrial fibrillation has been used to evaluate this compound's potential in ameliorating cardiac function and reducing arrhythmic episodes mdpi.comnih.gov. This compound has also been studied in a mouse model of familial dysautonomia, demonstrating protection against neuronal death and promotion of cardiac innervation pnas.org. In this model, 10 µM this compound significantly decreased the death of TrkA+ small-diameter mutant neurons in vitro, and daily injections of 100 mg/kg this compound significantly reduced the loss of TrkA+ neurons in vivo pnas.org. mdx and dko mice, models for Duchenne muscular dystrophy, have been used to assess the effects of this compound on dystrophic pathology in heart and skeletal muscle medchemexpress.comresearchgate.netnih.gov. Murine hepatoma xenograft models (Hepa 1c1c7 cells implanted in immunodeficient mice) have been used to investigate the influence of this compound on tumor vascularization and growth, showing a decrease in tumor weight, mitotic index, microvascular density, and VEGF and GLUT-1 mRNA levels iiarjournals.orgiiarjournals.org. Obese female mice have been used to study the effect of this compound on female reproductive function, showing improved embryo development researchgate.net. Reproductively aged mice have also been used, where this compound increased ovulation rates researchgate.net.

Alternative Animal Models in this compound Research

While rodents are predominant, other animal models have also contributed to this compound research, often to address specific physiological or pathological aspects less effectively modeled in rodents.

Cholesterol-fed rabbits have been used to investigate the insulin-sensitizing effect of this compound nih.govresearchgate.netresearchgate.net. Studies in this model showed that this compound increased insulin sensitivity in cholesterol-fed rabbits but not in normal rabbits, confirming its beneficial effect in an insulin-resistant state nih.govresearchgate.netresearchgate.net. Doses of 10 and 30 mg/kg this compound were found to be effective researchgate.netresearchgate.net.

A rabbit model of atherosclerotic cardiomyopathy has been used to investigate the acute and chronic effects of this compound on cardiac function researchgate.net. Isolated canine cardiomyocytes have been used to study the effects of this compound on electrophysiological parameters and contractility nih.gov.

Advanced In Vivo Monitoring Techniques (e.g., Telemetry)

Advanced in vivo monitoring techniques, such as telemetry, allow for continuous, real-time measurement of physiological parameters in conscious, freely moving animals, minimizing stress and providing more physiologically relevant data.

Telemetry has been employed in rats to assess the effects of this compound on cardiovascular parameters, including heart rate variability (HRV) and arrhythmia incidence, particularly under conditions of beta-adrenergic stimulation by isoproterenol (B85558) nih.govresearchgate.netmdpi.comtse-systems.com. Studies using telemetry in rats have shown that this compound can prevent isoproterenol-induced arrhythmias, increase vagally mediated HRV (indicated by increased RMSSD, SD1, and HF% parameters), and improve diastolic function nih.govresearchgate.netmdpi.com. Telemetry studies have also shown that this compound can reduce heart rate in conscious rats in a dose-dependent manner mdpi.com.

Telemetry in conscious, freely moving animals is considered a gold-standard method for assessing effects on physiological parameters in preclinical safety pharmacology studies, offering sensitivity to detect subtle changes and allowing for continuous data collection over extended periods vivonics-preclinical.com.

Data Tables

Cell Culture ModelApplication in this compound ResearchKey Findings (Examples)Source
MEF cellsInvestigating heat shock responseUsed to examine molecular mechanisms mdpi.com. mdpi.com
L6 myotubesStudying glucose uptake in insulin resistanceDeployed for investigating glucose uptake mdpi.com. mdpi.com
WRL-68 cellsEvaluating mitochondrial fragmentation and ROS production, hepatocyte functionMitochondrial ROS production studied mdpi.com. Protected against ROS-induced mitochondrial depolarization plos.org. mdpi.complos.org
C2C12 cellsEvaluating mitochondrial fragmentation and ROS production, muscle cell modelsUsed to evaluate effect on mitochondrial fragmentation mdpi.com. mdpi.com
A549 cellsEvaluating mitochondrial fragmentation and ROS production, pulmonary epithelial cell modelUsed to evaluate effect on mitochondrial fragmentation mdpi.com. mdpi.com
Sf9 cellsEvaluating mitochondrial fragmentation and ROS production, high-level protein expressionUsed to evaluate effect on mitochondrial fragmentation mdpi.com. mdpi.com
H9c2 cellsStudying mitochondrial ROS production, cardioprotection against DOXMitochondrial ROS production studied mdpi.com. Improved viability and reduced apoptosis after DOX exposure researchgate.net. mdpi.comresearchgate.net
U-251 cellsStudying mitochondrial ROS production, glioma cellsMitochondrial ROS production studied mdpi.com. Ameliorated LPS-induced collapse of mitochondrial membrane potential and reduced ROS production researchgate.net. mdpi.comresearchgate.net
Human semen specimensInvestigating effects on sperm quality, motility, and DNA damage during ART proceduresImproved sperm motility, reduced DNA fragmentation (in SW), reduced DNA oxidation (all methods), increased MMP (DGC) researchgate.networldscientific.com. researchgate.networldscientific.com
Neonatal rat cardiomyocytesModulation of mitochondrial quality control in oxidative stressIncreased mitochondrial fusion proteins (OPA1, MFN1, MFN2), blunted increase in fission mediators (Fis1, DRP1) under oxidative stress nih.gov. nih.gov
Animal ModelApplication in this compound ResearchKey Findings (Examples)Source
Wistar ratsInsulin sensitization, chemoprotection, cardioprotection, ischemia-reperfusion injuryInsulin sensitizer effect studied mdpi.com. Cardioprotective action investigated mdpi.com. mdpi.com
Goto–Kakizaki (GK) ratsInsulin resistanceIncreased glucose infusion rate and insulin sensitivity nih.govresearchgate.net. nih.govresearchgate.net
Sprague–Dawley ratsStreptozotocin-induced changes in vasorelaxationProtected against changes in vasorelaxation researchgate.net. researchgate.net
Ageing Zucker Diabetic Fatty (ZDF) ratsDiabetic cardiomyopathy, age-related cardiovascular diseaseImproved diastolic dysfunction researchgate.netmdpi.com. researchgate.netmdpi.com
Spontaneously hypertensive rats (SHR)Blood pressure, cardiac function, mitochondrial functionImproved mitochondrial function and decreased fibrotic remodeling nih.govjst.go.jp. nih.govjst.go.jp
Mice (various models)Heart failure, atrial fibrillation, familial dysautonomia, Duchenne muscular dystrophy, cancer xenografts, reproductive functionAmeliorated cardiac function and reduced arrhythmias mdpi.comnih.gov. Protected against neuronal death and promoted cardiac innervation (familial dysautonomia) pnas.org. Improved dystrophic pathology medchemexpress.comresearchgate.netnih.gov. Suppressed tumor growth and vascularization iiarjournals.orgiiarjournals.org. Improved embryo development and ovulation rates researchgate.net. mdpi.commedchemexpress.comnih.govresearchgate.netpnas.orgresearchgate.netnih.goviiarjournals.orgiiarjournals.org
Cholesterol-fed rabbitsInsulin resistanceIncreased insulin sensitivity in insulin-resistant state nih.govresearchgate.netresearchgate.net. nih.govresearchgate.netresearchgate.net
Rabbit model of atherosclerotic cardiomyopathyCardiac functionUsed to investigate acute and chronic effects researchgate.net. researchgate.net
Advanced In Vivo Monitoring TechniqueApplication in this compound ResearchKey Findings (Examples)Source
Telemetry (in rats)Cardiovascular parameters, HRV, arrhythmia incidencePrevented isoproterenol-induced arrhythmias, increased vagally mediated HRV, improved diastolic function, reduced heart rate nih.govresearchgate.netmdpi.comtse-systems.com. nih.govresearchgate.netmdpi.comtse-systems.com

Advanced Molecular and Cellular Research Techniques

Advanced molecular and cellular techniques are crucial for dissecting the complex interactions of this compound within biological systems. These approaches provide insights into how this compound influences cellular components and processes.

Imaging Modalities for Subcellular Analysis

Imaging techniques are employed to visualize the effects of this compound at the subcellular level, particularly concerning organelles like mitochondria and cellular structures such as the meiotic spindle.

Live-cell imaging is a valuable tool used to measure parameters like mitochondrial membrane potential (MMP) and mitochondrial reactive oxygen species (mtROS) levels in real-time. Studies have utilized fluorescent dyes, such as JC-1 and TMRM, to assess mitochondrial membrane depolarization in cell lines like WRL-68 cells exposed to oxidative stress plos.org. This allows researchers to observe how this compound influences mitochondrial function under challenging conditions.

Immunofluorescent labeling is another key imaging modality. It is used to visualize specific cellular components like the meiotic spindle and chromosome alignments in fixed cells, such as oocytes nih.govresearchgate.net. Following labeling, 3-dimensional images can be analyzed using software like Imaris to assess structural integrity and potential abnormalities influenced by this compound treatment nih.govresearchgate.net.

Biochemical Assays for Signaling Pathway Elucidation

Biochemical assays are fundamental for identifying and characterizing the signaling pathways modulated by this compound. These assays measure the activity or levels of specific proteins and molecules involved in cellular communication.

Western blot analysis is widely used to determine the levels of various signaling proteins. This technique has been applied in this compound research to examine proteins involved in stress response, survival pathways, and inflammatory signaling. For instance, Western blotting has been used to assess the levels of antioxidant proteins like HO-1, SOD, and catalase researchgate.net. It has also been employed to study the effects of this compound on the phosphorylation and total levels of proteins in pathways such as Akt/GSK-3β, JNK, p38 MAPK, and TGFβ/Smad signaling nih.govvu.edu.aumdpi.com.

Enzyme activity assays are also relevant, particularly for targets like PARP (Poly(ADP-ribose) Polymerase), which is known to be inhibited by this compound mdpi.comtocris.comnih.gov. Measuring PARP activity helps confirm the inhibitory effect of this compound.

Assays for reactive oxygen species (ROS) levels, such as those using probes like CellROX Deep Red or DHR123, are employed to assess the impact of this compound on oxidative stress. These can be performed in cell-free systems or within cells to understand if this compound directly scavenges ROS or affects their production pnas.orgnih.gov. A total antioxidant capacity (TAC) assay can also be used to evaluate the direct antioxidant activity of this compound researchgate.net.

Molecular Biology Techniques for Gene and Protein Expression

Molecular biology techniques are essential for understanding how this compound affects gene and protein expression, which in turn influences cellular function.

Techniques to measure protein expression levels, primarily Western blotting, are extensively used to quantify the amount of specific proteins after this compound treatment. This includes examining the expression of heat shock proteins (HSPs), such as HSP72, which are known to be induced or co-induced by this compound mdpi.comtocris.compnas.orgnih.gov. Changes in the expression of proteins involved in mitochondrial biogenesis or other cellular processes are also assessed using this method nih.gov.

While not explicitly detailed in the provided snippets for this compound, standard molecular biology approaches such as quantitative PCR (qPCR) or microarray/RNA sequencing could theoretically be applied to study the effects of this compound on gene expression, providing a broader view of transcriptional changes. However, the provided information primarily highlights protein-level analysis via Western blotting.

Cell-Based Functional Assays

Cell-based functional assays are critical for evaluating the biological consequences of this compound treatment on cellular behavior and viability.

Cell viability assays are commonly used to determine the protective effects of this compound against various insults. Methods like the MTT assay and Sulforhodamine B (SRB) assay are employed to measure the metabolic activity or protein content of cells, providing an indication of the number of viable cells plos.orgresearchgate.netnih.gov. Trypan blue exclusion is another method used to assess cell membrane integrity and viability researchgate.net.

Assays for apoptosis and necrosis, such as those using fluorescent probes like fluorescein-labelled annexin (B1180172) V and propidium (B1200493) iodide, help determine the mode of cell death and the ability of this compound to prevent it plos.orgnih.govresearchgate.net.

Lactate dehydrogenase (LDH) release assays are used to quantify cell membrane damage, as LDH is released into the culture medium upon cell lysis researchgate.net. Reduced LDH release in the presence of this compound indicates a protective effect on cell membrane integrity.

Functional assays related to specific cellular processes are also utilized. For example, studies on oocytes assess meiotic spindle formation and chromosome alignment to evaluate the impact of this compound on oocyte quality and maturation nih.govresearchgate.net. In the context of muscle research, assessment of muscle fiber function can be performed medchemexpress.com.

Cell culture models themselves represent a fundamental methodological approach, with various cell types like rat cardiomyocytes, mouse embryonic fibroblasts (MEFs), WRL-68 cells, U-251 MG human malignant glioblastoma cells, and primary cultures of mouse DRG neurons being used to study the effects of this compound in different cellular contexts plos.orgresearchgate.netnih.govpnas.orgnih.gov.

Below is a table summarizing some of the cell-based functional assays mentioned:

Assay TypePurposeExamples of Use in this compound Research
Cell Viability (MTT, SRB)Measure overall cell survival/metabolic activityAssessing protection against H₂O₂-induced cell death plos.orgnih.gov.
Trypan Blue ExclusionAssess cell membrane integrity and viabilityStudying effects in cells exposed to H₂O₂ or hypoxia/reoxygenation researchgate.net.
Apoptosis/Necrosis AssaysDetermine mode of cell deathAnalyzing protection against H₂O₂-induced apoptosis and necrosis plos.orgnih.govresearchgate.net.
LDH Release AssayQuantify cell membrane damageStudying effects in cells exposed to H₂O₂ or hypoxia/reoxygenation researchgate.net.
Meiotic Spindle/Chromosome AlignmentAssess oocyte quality and maturationEvaluating effects on age-related defects in oocytes nih.govresearchgate.net.

Future Research Directions and Unaddressed Inquiries

Delineation of Undiscovered Molecular Targets and Specific Binding Proteins

While BGP-15 is known to influence several cellular pathways, the identification of all its direct molecular targets and specific binding proteins remains an active area of research. Current understanding suggests that this compound acts as a poly(ADP-ribose) polymerase 1 (PARP-1) inhibitor and a co-inducer of heat shock proteins (HSPs), particularly Hsp72. nih.govmdpi.comresearchgate.netmdpi.com It also appears to inhibit JNK signaling and reduce mitochondrial reactive oxygen species (ROS) production. nih.govmdpi.comresearchgate.net However, the possibility of other, as yet undiscovered, molecular targets or binding partners that contribute to its pleiotropic effects exists. Future research should employ advanced techniques, such as affinity chromatography coupled with mass spectrometry or comprehensive protein-binding assays, to comprehensively map the proteins that interact directly with this compound within different cellular compartments and tissue types. Understanding these interactions at a high resolution is crucial for fully elucidating the primary events triggered by this compound administration and can help explain its diverse pharmacological effects. nih.govresearchgate.net

Comprehensive Elucidation of Interconnected Signaling Networks and Synergistic Effects

This compound influences multiple signaling pathways, including those related to stress response (HSF-1/HSP), inflammation (JNK), insulin (B600854) signaling (AKT, GSK-3), and mitochondrial function. nih.govmdpi.comresearchgate.netnih.gov The interconnectedness of these networks and how this compound modulates their interplay is not yet fully understood. For instance, its effect on increasing AKT phosphorylation, leading to GSK-3 deactivation and subsequent increased HSF-1 induction, highlights a complex regulatory loop. nih.govmdpi.com Similarly, its impact on mitochondrial ROS production and membrane potential likely influences downstream signaling cascades related to cell survival and stress response. oup.compnas.orgresearchgate.net Further research is needed to fully map these interconnected networks and understand how this compound's modulation of one pathway influences others. Additionally, exploring potential synergistic effects when this compound is used in combination with other therapeutic agents is important. For example, studies have shown synergistic effects of this compound with 25-hydroxyvitamin D on FGF23 synthesis in osteocyte-like cells, although the precise mechanisms require further investigation. oup.com Comprehensive studies utilizing systems biology approaches, including transcriptomics, proteomics, and phosphoproteomics, could provide a more holistic view of the signaling landscape influenced by this compound.

Exploration of Novel Therapeutic Indications and Mechanistic Underpinnings

While this compound has primarily been investigated for insulin resistance and metabolic syndrome, preclinical studies suggest potential in a wider range of conditions, including Duchenne muscular dystrophy, heart failure, diabetic cardiomyopathy, neurodegenerative diseases, and chemotherapy-induced toxicities. nih.govmdpi.comresearchgate.netmdpi.comnih.govpnas.orgfrontiersin.org The underlying mechanisms for these diverse effects need to be thoroughly explored. For example, its protective effects in neurodegenerative models like familial dysautonomia appear linked to improved mitochondrial function and reduced ROS levels. pnas.orgnih.gov In the context of chemotherapy-induced myopathy, this compound has shown protective effects against muscle dysfunction and mitochondrial ROS production. mdpi.comfrontiersin.org Future research should focus on dedicated mechanistic studies within each potential therapeutic area to understand how this compound exerts its beneficial effects in those specific pathological contexts. This includes identifying the key molecular players and pathways involved, which could lead to the identification of novel therapeutic targets within these diseases.

Development and Validation of Refined Experimental Models

The study of this compound has utilized various in vitro cell cultures and in vivo animal models, including rodent models of insulin resistance, diabetic cardiomyopathy, muscular dystrophy, and neurodegeneration. nih.govpnas.orgfrontiersin.orgnih.govnih.govmdpi.com While these models have provided valuable insights, the development and validation of more refined experimental models could further advance the field. This includes utilizing induced pluripotent stem cell-derived models to study this compound's effects on human cells and tissues, as well as developing more complex co-culture or organ-on-a-chip systems that better mimic the in vivo environment. Furthermore, validating the relevance of findings from existing animal models to human physiology is crucial for successful translation. For instance, ensuring that the observed molecular changes and therapeutic effects in animal models are mirrored in human tissues or relevant in vitro human systems will strengthen the translational potential of this compound. nih.gov

Translational Research Perspectives Beyond Preclinical Efficacy

Translating the promising preclinical findings of this compound into clinical applications requires a strong focus on translational research. Beyond demonstrating preclinical efficacy, future research needs to address aspects critical for human use. While safety and tolerability have been reported in early clinical trials, further investigation in larger and more diverse patient populations is necessary. nih.govmdpi.comnih.gov Understanding the pharmacokinetics and pharmacodynamics of this compound in humans is essential for determining optimal dosing strategies and ensuring consistent therapeutic effects. Exploring different routes of administration and formulation strategies, such as the eyedrop formulation studied for retinal protection, is also relevant for expanding its potential clinical utility. nih.govresearchgate.net Furthermore, identifying specific biomarkers that can predict patient response to this compound therapy would be invaluable for personalized medicine approaches. Continued and well-designed clinical trials are necessary to validate the efficacy of this compound in various indications and establish its place in clinical practice. nih.govmdpi.com

Q & A

Q. What are the primary molecular mechanisms through which BGP-15 exerts its mitochondrial protective effects?

this compound stabilizes mitochondrial function via multiple pathways: (1) Activation of heat shock protein (HSP)/constitutive nitric oxide synthase (cNOS) systems, enhancing stress resilience ; (2) Membrane potential-dependent mitochondrial uptake (>85% in energized mitochondria), where it interacts with lipids/proteins to reduce ROS production and depolarization ; (3) PARP inhibition (Ki = 57 μM), mitigating oxidative DNA damage and preserving cellular energy metabolism . Methodological Insight: Use ΔΨ-sensitive dyes (e.g., JC-1, TMRM) and mitochondrial uncoupling agents (e.g., FCCP) to quantify this compound’s membrane potential stabilization .

Q. Which experimental models are most validated for studying this compound’s effects on oxidative stress?

  • Cell lines : WRL-68 (hepatic) and H9c2 (cardiac) for H2O2-induced oxidative stress ; U-251 MG (glioma) for LPS-induced mitochondrial dysfunction .
  • Animal models : Aged mice for fertility studies (improved gamete mitochondrial function) ; LPS-treated mice for neuroinflammation and depressive-like behavior . Key metric: Quantify apoptosis/necrosis via annexin V/PI staining or mitochondrial ROS using MitoSOX .

Q. How does this compound influence mitochondrial membrane potential (ΔΨ) in stress conditions?

this compound prevents ΔΨ collapse by (1) reducing ROS-induced depolarization (e.g., 50 μM this compound restores TMRM fluorescence in H2O2-treated cells) and (2) attenuating LPS-driven mitochondrial dysfunction in U-251 MG cells via TLR4 signaling . Methodological note: Pair ΔΨ assays with ROS scavengers (e.g., MitoTEMPO) to isolate this compound’s direct effects .

Advanced Research Questions

Q. How can researchers optimize this compound concentrations for in vitro models to balance efficacy and toxicity?

  • Dose-response curves : Start with 10–100 μM (physiologically relevant) for mitochondrial protection . Higher doses (>1 mM) may induce mild uncoupling, confounding results .
  • Viability assays : Use SRB/MTT to confirm non-toxic ranges (e.g., 50 μM this compound increases WRL-68 survival by 40% under oxidative stress) . Data contradiction: this compound lacks antioxidant activity in vitro but mitigates ROS in vivo via mitochondrial stabilization —validate using compartment-specific ROS probes.

Q. What methodological approaches resolve contradictions between this compound’s in vitro vs. in vivo antioxidant effects?

  • Compartmental analysis : Compare cytosolic vs. mitochondrial ROS using targeted probes (e.g., DHR123 for cytoplasmic H2O2, MitoSOX for mitochondrial superoxide) .
  • Gene knockout models : Test this compound in HSP72-deficient cells to isolate HSP-independent pathways . Example: this compound fails to protect HSF1-knockout models from heat stress, confirming HSP dependence .

Q. What are the challenges in designing co-treatment studies with this compound and pathway-specific inhibitors (e.g., PARP or HSP90 inhibitors)?

  • Temporal coordination : Administer this compound before stressors (e.g., 1-hour pre-treatment for mitochondrial uptake) but post-inhibitors to avoid off-target effects.
  • Dose adjustment : PARP inhibitors (e.g., olaparib) may synergize with this compound at low doses (e.g., 30 μM) but antagonize at higher concentrations due to conflicting energy metabolism effects . Data example: Co-treatment with MitoTEMPO (20 μM) enhances this compound’s ROS reduction in LPS models .

Methodological Recommendations

  • For mitochondrial studies : Combine ΔΨ assays (JC-1, TMRM) with oxygen consumption rate (OCR) measurements to assess bioenergetics .
  • For co-treatment experiments : Use isobolographic analysis to quantify synergistic/antagonistic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.